molecular formula C17H17N5O2 B5836299 3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide

3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide

Cat. No. B5836299
M. Wt: 323.35 g/mol
InChI Key: KQBLJLPWEPCICX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide, also known as MTTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of tetrazole derivatives and has been shown to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, antidepressant, and anxiolytic effects in animal models. Additionally, 3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide has been found to have potential as an anti-inflammatory agent and has shown promising results in reducing inflammation in various animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide in lab experiments is its high potency and selectivity. This allows for precise targeting of specific receptors or enzymes, which can be useful in studying their function and potential therapeutic applications. However, one limitation of using 3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

For research on 3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide include its potential as a therapeutic agent for neurological disorders, further understanding of its mechanism of action, and more studies on its safety and toxicity.

Synthesis Methods

The synthesis of 3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide involves the reaction of 2-methoxybenzoyl chloride with 3-(1H-tetrazol-1-yl)aniline in the presence of a base. The resulting intermediate is then reacted with propanoyl chloride to yield the final product, 3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide. This synthesis method has been reported in various research articles and has been found to be efficient in producing high yields of 3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide.

properties

IUPAC Name

3-(2-methoxyphenyl)-N-[3-(tetrazol-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-24-16-8-3-2-5-13(16)9-10-17(23)19-14-6-4-7-15(11-14)22-12-18-20-21-22/h2-8,11-12H,9-10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBLJLPWEPCICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)NC2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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